1,5-Bis(chloromethyl)naphthalene

Beschreibung

Structural Context within Naphthalene (B1677914) Chemistry

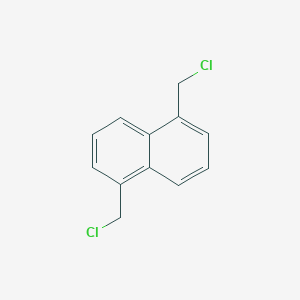

Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. The positions on the naphthalene ring are not equivalent, leading to different isomers of substituted naphthalenes. The 1, 4, 5, and 8 positions are known as α-positions, while the 2, 3, 6, and 7 positions are β-positions. 1,5-Bis(chloromethyl)naphthalene is a symmetrical molecule with chloromethyl groups at two α-positions on the same ring but on opposite sides of the fused system. This specific substitution pattern dictates its geometry and reactivity, making it a valuable precursor for the synthesis of various macrocycles and polymers.

The related compound, 1-chloromethylnaphthalene, is a simpler, monosubstituted derivative that serves as a foundational compound for understanding the reactivity of the chloromethyl group on a naphthalene ring. nih.gov It is a liquid at room temperature and soluble in nonpolar organic solvents. nih.gov In contrast, this compound is a solid, and its bifunctionality opens up a wider range of synthetic possibilities.

Significance as a Bidentate Electrophile in Organic Transformations

The two chloromethyl groups in this compound are benzylic halides, making them susceptible to nucleophilic substitution reactions. The presence of two such groups on the same molecule allows it to act as a bidentate electrophile. This dual reactivity is particularly useful in reactions with bidentate nucleophiles to form macrocyclic structures, such as cyclophanes and crown ethers. These reactions are crucial in the field of supramolecular chemistry, where molecules with specific host-guest properties are designed. rsc.org

The rigid naphthalene backbone and the specific 1,5-orientation of the reactive groups impose conformational constraints on the resulting macrocycles, leading to unique shapes and properties. For instance, it is a reactant in the synthesis of compounds used in organic light-emitting devices (OLEDs). nist.gov

Historical Development of Synthetic Methodologies

The primary method for the synthesis of this compound is the chloromethylation of naphthalene. One of the earliest and most well-known methods for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation, discovered by Gustave Louis Blanc in 1923. nih.govorgsyn.org This reaction typically involves the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. nih.govorgsyn.org

The direct chloromethylation of naphthalene often leads to a mixture of isomers, including the 1,4- and 1,5-bis(chloromethyl)naphthalenes. rsc.org The separation of these isomers can be challenging. Over the years, research has focused on improving the selectivity and yield of the desired 1,5-isomer. For example, a Japanese patent describes a method for producing bis(chloromethyl)naphthalene where the isomer ratio of the 1,4-isomer to the 1,5-isomer was 55.3% to 44.7%. rsc.org

More recent methods have explored different catalysts and reaction conditions to enhance the yield and purity of this compound. These include the use of phase transfer catalysts and specific solvent systems. The synthesis of the related 1-chloromethylnaphthalene has also been extensively studied, with methods involving various chloromethylating agents and catalysts, which has provided insights into the synthesis of the bis-substituted derivatives. rsc.orgderpharmachemica.com

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀Cl₂ | nih.gov |

| Molecular Weight | 225.114 g/mol | nih.gov |

| CAS Number | 1733-76-2 | nih.gov |

| Appearance | Solid | |

| IUPAC Name | This compound | nih.gov |

Table 2: Selected Synthetic Methods for Chloromethylated Naphthalenes

| Product | Starting Material | Reagents and Conditions | Yield | Reference |

| This compound (mixture with 1,4-isomer) | Naphthalene | 92% paraformaldehyde, methylcyclohexane, 80% sulfuric acid, hydrogen chloride gas, phase transfer catalyst, 80°C | 71.2% (total bis-isomers) | rsc.org |

| 1-Chloromethylnaphthalene | Naphthalene | Paraformaldehyde, glacial acetic acid, phosphoric acid, concentrated hydrochloric acid, 80-85°C | 74-77% | rsc.org |

| 1,4-Bis(chloromethyl)naphthalene | Naphthalene | Paraformaldehyde, glacial acetic acid, H₃PO₄, concentrated HCl, 358 K | Not specified | orgsyn.org |

Table 3: Examples of Reactions with this compound

| Reactant(s) | Product Type | Application | Reference |

| Bidentate nucleophiles | Naphthalene-based macrocycles | Host-guest chemistry | rsc.org |

| Not specified | 1,4-bis[-E-4-(N,N-diphenylamino)styryl]naphthalene (Np-G1) and 2,8-bis[-E-4-(N,N-diphenylamino) styryl]dibenzothiophene (ST-G1) | Organic Light Emitting Devices (OLEDs) | nist.gov |

| 1,5-Bis(1-hydroxy-3,6,9-trioxanonyl) naphthalene and terephthaloyl chloride | Crownophanes | Supramolecular chemistry | derpharmachemica.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,5-bis(chloromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTAZXHBEBIQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169579 | |

| Record name | 1,5-Bis(chloromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1733-76-2 | |

| Record name | 1,5-Bis(chloromethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Bis(chloromethyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1733-76-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Bis(chloromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-bis(chloromethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-BIS(CHLOROMETHYL)NAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PM4HK5WJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,5 Bis Chloromethyl Naphthalene

Chloromethylation of Naphthalene (B1677914): Mechanistic Insights and Optimization

The direct introduction of two chloromethyl groups onto the naphthalene core is a primary route to 1,5-bis(chloromethyl)naphthalene. However, this approach is complicated by the formation of multiple isomers.

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring using formaldehyde (B43269), hydrogen chloride, and a Lewis acid catalyst like zinc chloride. libretexts.orgwikipedia.org The reaction proceeds under acidic conditions where formaldehyde is protonated, making its carbon atom highly electrophilic. The aromatic π-electrons of naphthalene then attack the activated formaldehyde, leading to the formation of a benzyl (B1604629) alcohol intermediate, which is subsequently converted to the corresponding chloride. libretexts.orgwikipedia.org

For the synthesis of bis(chloromethyl)naphthalenes, modifications to the standard Blanc reaction are necessary. One approach involves the use of a phase transfer catalyst in an aqueous medium. researchgate.net This method has been shown to produce bis(chloromethyl)naphthalene as a mixture of isomers, with the 1,4- and 1,5-isomers being the main components. google.com The use of paraformaldehyde in conjunction with hydrochloric acid and a Lewis acid catalyst is a common practice.

A patented method describes the chloromethylation of naphthalene in the presence of formaldehyde, water, sulfuric acid, hydrogen chloride, and an inert organic solvent, utilizing a phase transfer catalyst. This process also yields a mixture of 1,4- and this compound. google.com

The choice of catalysts and reagents plays a crucial role in directing the regioselectivity of the chloromethylation of naphthalene. Lewis acids such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) are commonly employed to catalyze the reaction. libretexts.orgwikipedia.orgorgsyn.org Phosphoric acid has also been utilized as a catalyst. orgsyn.org

The use of a mixed Lewis acid catalyst system, such as ferric chloride (FeCl₃) and cupric chloride (CuCl₂), in combination with a phase transfer catalyst like benzyltriethylammonium chloride, has been reported to improve reaction efficiency and yield in the synthesis of 1-chloromethylnaphthalene. chemicalbook.comgoogle.com While this specific example focuses on mono-chloromethylation, the principles can be extended to the synthesis of bis-chloromethylated products. The presence of a phase transfer catalyst facilitates the movement of reactive species between the aqueous and organic phases, thereby enhancing the reaction rate.

Furthermore, the choice of solvent can influence the outcome. Non-polar solvents like benzene (B151609) are often used to minimize the formation of byproducts. In some procedures, glacial acetic acid is used as a solvent. orgsyn.org The use of a co-solvent system, such as acetic acid and sulfuric acid, has also been explored. researchgate.net

The table below summarizes the effect of different catalytic systems on the chloromethylation of naphthalene, including the resulting isomer distribution where reported.

| Catalyst System | Reagents | Solvent | Isomer Distribution (1,4- vs. 1,5-) | Reference |

| Zinc Chloride (ZnCl₂) | Formaldehyde, HCl | Not specified | Not specified | libretexts.org |

| Phosphoric Acid | Paraformaldehyde, HCl | Glacial Acetic Acid | Not specified | orgsyn.org |

| Ferric Chloride, Cupric Chloride, Benzyltriethylammonium Chloride | Paraformaldehyde, HCl | Water | Not specified for bis-isomers | chemicalbook.comgoogle.com |

| Sulfuric Acid, Phase Transfer Catalyst (CPC) | Formaldehyde, HCl | Inert Organic Solvent | 55.3% (1,4-), 44.7% (1,5-) | google.com |

A significant hurdle in the synthesis of this compound is controlling the regioselectivity. The chloromethylation of naphthalene can lead to a mixture of isomers, with the 1,4- and 1,5-isomers often being the major products. google.com The substitution pattern is influenced by the electronic and steric properties of the naphthalene ring. The alpha-positions (1, 4, 5, and 8) are more reactive towards electrophilic substitution than the beta-positions (2, 3, 6, and 7).

The initial chloromethylation predominantly occurs at the 1-position. The second substitution is then directed by the first chloromethyl group. This can lead to the formation of both 1,4- and this compound. Separating these isomers can be challenging due to their similar physical properties.

One patented method reported a naphthalene conversion rate of 100% with a total yield of 71.2% for bis(chloromethyl)naphthalene. The isomer ratio was found to be 55.3% of the 1,4-isomer and 44.7% of the 1,5-isomer. google.com This highlights the difficulty in achieving high selectivity for the desired 1,5-isomer through direct bis-chloromethylation.

Alternative Synthetic Routes to this compound

Given the challenges in controlling regioselectivity during direct chloromethylation, alternative multi-step synthetic routes have been developed.

An alternative strategy involves starting with a naphthalene derivative that already possesses the desired 1,5-substitution pattern. For instance, starting with 1,5-diaminonaphthalene, one could envision a sequence of reactions to convert the amino groups into chloromethyl groups. A new fluorescent reagent, 1,5-bis(4,6-dichloro-1,3,5-triazinylamino)naphthalene, has been synthesized from 1,5-diaminonaphthalene, demonstrating the feasibility of functionalizing the 1 and 5 positions. nih.gov While this specific compound is not an intermediate for this compound, it illustrates the principle of starting with a 1,5-disubstituted naphthalene.

Another potential precursor is 1,5-dimethylnaphthalene (B47167). The methyl groups could then be converted to chloromethyl groups through radical chlorination. The chlorination of methylnaphthalenes has been studied, although often leading to a mixture of products. researchgate.net

The conversion of other functional groups into chloromethyl groups is a viable strategy. For example, 1,5-naphthalenedicarboxylic acid or its corresponding diacyl chloride could be reduced to the corresponding diol, 1,5-bis(hydroxymethyl)naphthalene. Subsequent treatment with a chlorinating agent like thionyl chloride or concentrated hydrochloric acid could then yield the desired this compound. The conversion of a benzyl alcohol to a benzyl chloride is a well-established transformation. libretexts.orgwikipedia.org

The synthesis of 1-chloromethylnaphthalene from 1-naphthalenemethanol (B1198782) using thionyl chloride has been described, providing a precedent for this type of functional group interconversion. chemicalbook.com This approach offers better control over regioselectivity as the starting material already has the desired substitution pattern.

Reactivity and Reaction Mechanisms of 1,5 Bis Chloromethyl Naphthalene

Nucleophilic Substitution Reactions at Chloromethyl Centers

The most fundamental reactions of 1,5-bis(chloromethyl)naphthalene involve the displacement of the chloride leaving groups by nucleophiles. These reactions proceed at the two primary carbon centers attached to the naphthalene (B1677914) ring.

Nucleophilic substitution reactions can occur through two main pathways: the unimolecular Sₙ1 mechanism and the bimolecular Sₙ2 mechanism. organic-chemistry.orglibretexts.org The pathway taken by this compound is influenced by the reaction conditions and the nature of the nucleophile.

The structure of the substrate—a primary alkyl halide—typically favors the Sₙ2 pathway, which involves a backside attack by the nucleophile in a single, concerted step. organic-chemistry.orglibretexts.org This mechanism is characterized by an inversion of configuration at the reaction center. libretexts.org Kinetic studies on the related compound, 1-chloromethylnaphthalene (1-CMN), reacting with various anilines in methanol, have shown that the reaction follows second-order kinetics and conforms to the Leffler and Fairclough-Hinshelwood relations, which is indicative of an Sₙ2 mechanism. ias.ac.in

However, the chloromethyl groups are in a benzylic-like position, meaning the naphthalene ring can stabilize the formation of a carbocation intermediate through resonance. This stabilization would favor an Sₙ1 pathway, where the leaving group departs in a slow, rate-determining step to form a planar carbocation, which is then rapidly attacked by the nucleophile. organic-chemistry.org Therefore, a competition between the Sₙ1 and Sₙ2 pathways can be expected. The choice of solvent is critical; polar protic solvents can stabilize the ionic intermediates of the Sₙ1 pathway, while polar aprotic solvents tend to favor Sₙ2 reactions. organic-chemistry.org Similarly, strong, unhindered nucleophiles promote the Sₙ2 mechanism, whereas weaker or bulkier nucleophiles may allow the Sₙ1 pathway to compete. organic-chemistry.org

| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway | Rationale for this compound |

| Substrate | Tertiary > Secondary | Primary > Secondary | Primary halide structure favors Sₙ2, but benzylic-like position offers resonance stabilization for a potential Sₙ1 carbocation. |

| Nucleophile | Weak nucleophiles | Strong nucleophiles | The reaction outcome is highly dependent on the nucleophile's strength and concentration. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) | The solvent can be chosen to direct the reaction towards the desired mechanism. |

| Leaving Group | Good leaving group | Good leaving group | Chloride is a reasonably good leaving group for both pathways. |

The dual reactivity of this compound allows it to act as a cross-linking agent or as a precursor to larger, more complex molecular architectures. By reacting both chloromethyl groups with suitable nucleophiles, a variety of symmetrical naphthalene-1,5-disubstituted derivatives can be synthesized.

A prominent application is in the synthesis of cyclophanes. For instance, the analogous compound 1,5-bis(bromomethyl)naphthalene (B51781) reacts with 1,4-benzenedimethanethiol (B89542) in a high-dilution environment to form a dithia3.3naphthalenoparacyclophane. acs.org This reaction proceeds via nucleophilic substitution at both benzylic positions to construct the macrocyclic structure.

Dearomatization Reactions Initiated by this compound

While classical nucleophilic substitution occurs at the chloromethyl carbon, more advanced catalytic systems can redirect the reactivity, leading to the functionalization and dearomatization of the naphthalene ring itself.

Palladium catalysts can activate the aromatic system of chloromethylnaphthalene derivatives towards nucleophilic attack. acs.org This process involves the formation of a η³-benzylpalladium intermediate, which alters the electrophilic site from the benzylic carbon to the naphthalene ring. acs.orgresearchgate.net This strategy enables unprecedented dearomatization reactions under mild conditions. acs.org

In these reactions, nucleophiles such as diethyl malonate or various amines attack the naphthalene ring, typically at the ortho or para positions, rather than the chloromethyl carbon. acs.orgdntb.gov.ua This leads to the formation of substituted carbocycles where the aromaticity of the naphthalene ring is disrupted. acs.org The regioselectivity of the attack can sometimes be controlled by the choice of ligands on the palladium catalyst. chemicalbook.com This method provides a powerful tool for constructing complex polycyclic systems from simple aromatic precursors. acs.orgnih.gov

| Catalyst System | Nucleophile | Outcome | Reference |

| Pd(PPh₃)₄ / NaH | Diethyl Malonate | Intermolecular nucleophilic dearomatization, forming ortho- or para-substituted carbocycles. | acs.org |

| Pd(0) complex | Morpholine (amine) | C-N bond formation at the para-carbon of the naphthalene ring. | dntb.gov.ua |

| Pd(0) / Ligand | (Hetero)arylacetonitriles | Ligand-controlled regioselective acylation at ortho- or para-positions. | chemicalbook.com |

The two reactive chloromethyl groups on the 1,5-positions are ideally situated for forming bridged compounds and macrocycles. When reacted with a suitable difunctional reagent, this compound can undergo a double substitution reaction that results in the formation of a large ring structure, effectively creating a "handle" on the naphthalene core.

A key example is the synthesis of 2.2naphthalenoparacyclophanes. In a multi-step synthesis starting from the analogous 1,5-bis(bromomethyl)naphthalene, reaction with a dithiol results in a large ring containing two sulfur atoms (a dithia-cyclophane). acs.org This demonstrates the utility of the 1,5-bis(halomethyl)naphthalene scaffold in constructing strained, bent, and twisted molecular architectures through cyclization reactions. acs.org

Oxidative Transformations of this compound

Information on the direct oxidative transformation of this compound is limited in readily available literature. However, based on standard organic transformations, the chloromethyl groups are susceptible to oxidation to yield higher oxidation state functional groups. Plausible products would include naphthalene-1,5-dicarboxaldehyde and, upon further oxidation, naphthalene-1,5-dicarboxylic acid. The synthesis of naphthalene dicarboxylic acids is often achieved through the oxidation of the corresponding dimethylnaphthalenes, which proceeds via similar intermediates. google.com

In a related transformation, the dithia3.3naphthalenoparacyclophane, synthesized via cyclization of a 1,5-bis(halomethyl)naphthalene derivative, can be oxidized. acs.org Treatment with hydrogen peroxide converts the sulfide (B99878) bridges into bis(sulfoxide) groups, demonstrating that the derivatives of the parent compound can readily undergo oxidative transformations. acs.org

Reductive Transformations of this compound

The reductive transformation of this compound primarily involves the conversion of the chloromethyl groups (-CH₂Cl) into methyl groups (-CH₃), yielding 1,5-dimethylnaphthalene (B47167). This process, a dehalogenation reaction, is a key synthetic route to obtaining the dimethyl derivative.

Modern reductive methods for similar benzylic halides typically employ strong reducing agents such as lithium aluminum hydride (LAH). The general mechanism for the reduction of alkyl halides with LAH involves nucleophilic substitution, where a hydride ion (H⁻) from the [AlH₄]⁻ complex attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This process occurs in two successive steps to reduce both chloromethyl groups on the naphthalene ring. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

C₁₀H₆(CH₂Cl)₂ + 2[H⁻] → C₁₀H₆(CH₃)₂ + 2Cl⁻

A plausible set of reaction conditions for the reduction of this compound to 1,5-dimethylnaphthalene using a strong reducing agent is detailed in the table below. This data is representative of typical laboratory-scale syntheses for similar reductive dehalogenations.

Table 1: Representative Reaction Parameters for the Reduction of this compound

| Parameter | Value |

| Starting Material | This compound |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Product | 1,5-Dimethylnaphthalene |

| Work-up | Quenching with a protic solvent (e.g., water or ethanol) followed by extraction |

It is important to note that while catalytic hydrogenation is a common method for many reductions, its application to benzylic halides can sometimes lead to side reactions, including hydrodehalogenation and coupling products. Therefore, the use of metal hydride reducing agents is often preferred for a cleaner conversion to the desired alkane.

Advanced Applications in Materials Science and Supramolecular Chemistry

Polymer and Copolymer Synthesis using 1,5-Bis(chloromethyl)naphthalene

The bifunctional nature of this compound allows it to act as a fundamental component in the synthesis of advanced polymers. The two chloromethyl groups serve as reactive handles for polymerization reactions, enabling the creation of materials with unique properties derived from the embedded naphthalene (B1677914) unit.

Role as a Cross-linking Agent or Monomer

When used as a cross-linker, it connects existing polymer chains, enhancing the mechanical strength and thermal stability of the material. This is particularly valuable in the formation of hyper-crosslinked polymers (HAPs), which are known for their high porosity and stability. nih.gov The synthesis often involves Friedel-Crafts reactions where the chloromethyl groups react with other aromatic units in the polymer network. nih.gov While production methods can yield a mixture of isomers, including 1,4- and this compound, this mixture is often used directly in polymerization, as both isomers contribute to the formation of a robust, naphthalene-containing polymer network.

Synthesis of Naphthalene-Containing Polymeric Architectures

The specific geometry of this compound, with reactive groups at the 1 and 5 positions, allows for the construction of well-defined polymeric architectures. Its use as a reactant is crucial in synthesizing materials for applications like organic light-emitting devices (OLEDs). chemicalbook.com The incorporation of the naphthalene moiety can lead to polymers with significant photophysical properties.

For example, the synthesis of naphthalene-based polyimides and porous polyaminal-linked polymers demonstrates the versatility of using naphthalene derivatives to create complex structures. nih.govrsc.orgresearchgate.net These polymers can form networks with high surface areas and specific functionalities, making them suitable for applications such as gas capture and the removal of heavy metals. nih.gov The synthesis of such polymers often involves a one-pot polycondensation method where naphthalene-based building blocks are linked together. nih.gov

Tailoring Polymer Properties (e.g., Thermal Stability, Refractive Index)

The incorporation of the rigid and aromatic naphthalene core into a polymer backbone has a profound impact on the material's physical properties.

Thermal Stability: Polymers containing naphthalene units are known for their enhanced thermal stability. The rigid structure of the naphthalene ring restricts the thermal motion of polymer chains, increasing the energy required for decomposition. For instance, naphthalene-based polyaminal networks and polyimides show high thermal stability, with some remaining stable up to temperatures of 320-375°C. nih.govrsc.org Naphthalene-based epoxy resins also exhibit excellent thermal stability, making them candidates for applications in electronic packaging. researchgate.net

Refractive Index: The high molar refraction of the naphthalene group makes it a desirable component for creating polymers with a high refractive index (RI). researchgate.net High-RI polymers are essential materials for advanced optical and optoelectronic devices, including lenses and anti-reflective coatings. Research has shown that hyperbranched polymers rich in naphthalene groups can achieve exceptionally high refractive indices, with values reported as high as 1.79. researchgate.netdoi.org The ability to systematically incorporate units like this compound allows for precise control over the refractive index of the final polymer. doi.org

Table 1: Impact of Naphthalene Moiety on Polymer Properties

| Property | Observation | Rationale | Citations |

|---|---|---|---|

| Thermal Stability | Decomposition temperatures can exceed 320°C. | The rigid aromatic rings restrict chain mobility and increase the energy needed for degradation. | nih.govrsc.orgresearchgate.netrsc.org |

| Refractive Index (RI) | Values can be tuned to be very high, reaching up to 1.79. | The naphthalene group has a high molar refraction, which directly contributes to a higher overall RI of the polymer. | researchgate.netdoi.orgscribd.comscipoly.com |

| Mechanical Properties | Enhanced stiffness and strength. | The rigid naphthalene backbone improves the modulus and structural integrity of the polymer. | rsc.org |

| Porosity | Can form hyper-crosslinked polymers with high surface area. | The rigid structure prevents pore collapse, creating stable porous networks for adsorption applications. | nih.govnih.gov |

Supramolecular Assembly and Host-Guest Chemistry

Beyond polymerization, this compound is a valuable building block in supramolecular chemistry, where molecules are designed to self-assemble into larger, functional structures through non-covalent interactions.

Design and Synthesis of Naphthalene-Based Supramolecular Hosts

The defined structure of this compound makes it an excellent precursor for the rational design of supramolecular hosts. These hosts are macrocyclic or cage-like molecules with cavities capable of encapsulating smaller "guest" molecules. The two chloromethyl groups, positioned at a fixed distance across the naphthalene spacer, can be reacted with other molecules to form larger ring systems, often called "naphthotubes" or other macrocycles. rsc.orgacs.org

The design strategy involves linking multiple 1,5-disubstituted naphthalene units to create a pre-organized, π-rich cavity. rsc.org The naphthalene walls of this cavity provide an electron-rich environment ideal for binding specific guests. By choosing appropriate linking chemistry, hosts with varying cavity sizes and functionalities can be synthesized, enabling selective recognition of different molecules. acs.orgresearchgate.net The resulting macrocycles often possess good water solubility and strong fluorescence, making them useful for sensing applications. rsc.org

Investigation of Host-Guest Interactions

The binding of a guest molecule within a naphthalene-based host is governed by a combination of non-covalent interactions. The primary driving forces include:

π-π Stacking: Interactions between the aromatic rings of the host's naphthalene walls and an aromatic guest molecule.

Hydrophobic Effects: In aqueous solutions, the hydrophobic cavity provides a favorable environment for nonpolar guests.

Hydrogen Bonding: Functional groups can be incorporated into the host structure to form specific hydrogen bonds with guest molecules. nih.govresearchgate.net

Ion-Dipole Interactions: Cationic guests can be strongly bound within the π-rich, electron-donating cavity of the naphthalene macrocycle. rsc.orgrsc.org

Studies on water-soluble, naphthalene-based macrocycles have demonstrated exceptionally strong binding of cationic guest molecules, with association constants reaching as high as 10⁷ M⁻¹. rsc.orgrsc.org These interactions are highly dependent on the size, shape, and chemical nature of both the host cavity and the guest molecule, leading to high selectivity. The unique recognition abilities of these hosts have been applied in areas such as chemical sensing, drug delivery, and the construction of molecular machines. acs.org

Redox-Responsive Supramolecular Systems

The integration of redox-active units into supramolecular assemblies allows for the dynamic control of their structure and function. While this compound itself is not inherently redox-active in the typical range for such systems, it serves as a crucial linker for incorporating redox-active moieties, such as naphthalene diimides (NDIs), into larger supramolecular structures.

The electron-deficient aromatic core of NDIs possesses well-defined redox properties that are widely exploited in the fabrication of functional nanomaterials. nih.gov The incorporation of NDI units, often facilitated by precursors like this compound, allows for the creation of systems that can undergo reversible self-assembly and disassembly or morphological changes in response to redox stimuli. nih.gov For instance, the reduction of an NDI moiety to its radical anion can introduce Coulombic repulsion, disrupting existing π-π stacking interactions and leading to a change in the supramolecular structure. nih.gov Subsequent re-oxidation can then restore the original assembly. nih.gov This redox-triggered switching is a cornerstone for developing sophisticated, stimulus-responsive materials.

Research has demonstrated that the redox potential of NDI makes it an attractive component for materials that exhibit altered properties under different redox environments. nih.gov The ability to reversibly alter the properties of a supramolecular material through external stimuli is a highly sought-after feature in materials science. nih.gov By using linkers derived from this compound, researchers can strategically position NDI units to maximize these redox-responsive effects, leading to applications in areas such as controlled release systems, molecular switches, and "smart" materials. The functionalization with ferrocene, another redox-active moiety, in conjunction with naphthalene diimides has also been explored in the context of electrochemical DNA analysis. nih.gov

Precursor in Advanced Chemical Synthesis

The two reactive chloromethyl groups on the naphthalene scaffold make this compound a versatile precursor for a variety of more complex molecules. nist.govresearchgate.net Its utility is particularly notable in the synthesis of dicarboxylic acids and extended polycyclic aromatic systems.

Synthesis of Naphthalene-1,5-dicarboxylic acid

Naphthalene-1,5-dicarboxylic acid is a valuable monomer in the synthesis of high-performance polymers and other functional materials. A primary route to this dicarboxylic acid involves the oxidation of the corresponding dimethylnaphthalene. google.com However, this compound can also serve as a precursor through the oxidation of its chloromethyl groups.

The conversion of the chloromethyl groups to carboxylic acid functionalities typically involves a two-step process: hydrolysis to the corresponding dialcohol, 1,5-naphthalenedimethanol, followed by oxidation. Alternatively, direct oxidation methods can be employed.

| Precursor | Intermediate | Product |

| This compound | 1,5-Naphthalenedimethanol | Naphthalene-1,5-dicarboxylic acid |

| 1,5-Dimethylnaphthalene (B47167) | - | Naphthalene-1,5-dicarboxylic acid |

Table 1: Synthetic Pathways to Naphthalene-1,5-dicarboxylic acid

The oxidation of the intermediate diol or the direct oxidation of the chloromethyl groups can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions is crucial to achieve a high yield and purity of the final dicarboxylic acid.

Synthesis of Complex Polycyclic Aromatic Hydrocarbons

The reactivity of the chloromethyl groups in this compound allows for its use in cyclization reactions to form larger, more complex polycyclic aromatic hydrocarbons (PAHs). These reactions often involve coupling with other aromatic or aliphatic units to create novel, strained, or extended π-systems.

A notable example is the synthesis of cyclophanes, which are molecules containing one or more aromatic rings bridged by aliphatic chains. The synthesis of a 2.2naphthalenoparacyclophane-1,13-diene has been reported using the analogous 1,5-bis(bromomethyl)naphthalene (B51781). acs.orgnih.gov This type of synthesis involves a multi-step process, often starting with the reaction of the bis(halomethyl)naphthalene with a dithiol to form a dithiacyclophane. nih.gov Subsequent oxidation and elimination steps then lead to the final cyclophanediene. nih.gov

General Synthetic Scheme for a Naphthalenoparacyclophane

These complex PAHs are of interest for their unique structural, electronic, and optical properties, with potential applications in molecular electronics, host-guest chemistry, and as chiral materials. nih.gov The rigid 1,5-substitution pattern of the naphthalene precursor imparts a specific geometry to the resulting cyclophane, influencing its strain energy and chemical reactivity. acs.org

Computational and Spectroscopic Characterization in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of 1,5-bis(chloromethyl)naphthalene. Nuclear Magnetic Resonance (NMR) spectroscopy establishes the connectivity of atoms, Infrared (IR) spectroscopy identifies functional groups, Mass Spectrometry (MS) confirms the molecular weight and elemental composition, and UV-Vis spectroscopy can probe its electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the chloromethyl groups. Due to the molecule's C2h symmetry, the naphthalene (B1677914) ring protons are chemically equivalent in pairs. The protons at the 2 and 6 positions (H-2/H-6) and the 3 and 7 positions (H-3/H-7) would each appear as doublets, resulting from coupling to their respective neighbors. The protons at the 4 and 8 positions (H-4/H-8) would also appear as doublets. The two chloromethyl (-CH₂Cl) groups are chemically equivalent and, being isolated from other protons, would present as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. Due to symmetry, the spectrum would display signals for the six unique carbon atoms of the naphthalene core and one signal for the two equivalent methylene carbons of the chloromethyl groups. The carbon atoms directly bonded to the chloromethyl groups (C-1/C-5) would be distinct from the other aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.5-8.0 | Multiplet | Aromatic Protons (H-2, H-3, H-4, H-6, H-7, H-8) |

| ¹H | ~4.9-5.1 | Singlet | Methylene Protons (-CH₂Cl) |

| ¹³C | ~125-135 | - | Aromatic Carbons |

| ¹³C | ~46 | - | Methylene Carbons (-CH₂Cl) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The IR spectrum for this compound is available from the NIST Chemistry WebBook. nist.gov Key absorption bands confirm the presence of the aromatic naphthalene core and the chloromethyl substituents.

The spectrum exhibits characteristic peaks for aromatic C-H stretching just above 3000 cm⁻¹. The vibrations corresponding to the C-C stretching within the aromatic ring appear in the 1400-1600 cm⁻¹ region. The presence of the chloromethyl group is confirmed by several key signals: the CH₂ scissoring vibration around 1440 cm⁻¹, and the C-Cl stretching vibration, which typically appears in the fingerprint region between 600 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic Ring |

| ~2960 | C-H Stretch (asymmetric) | Methylene (-CH₂) |

| ~1590, 1510 | C=C Stretch | Aromatic Ring |

| ~1440 | CH₂ Scissoring | Methylene (-CH₂) |

| ~1260 | CH₂ Wagging | Methylene (-CH₂) |

| ~790 | C-H Out-of-plane Bend | Aromatic Ring |

| ~730 | C-Cl Stretch | Alkyl Halide |

Data sourced from NIST Chemistry WebBook nist.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₀Cl₂), the molecular weight is 225.11 g/mol . nist.gov

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 224, corresponding to the molecule with the most common isotopes (¹²C, ¹H, ³⁵Cl). A key feature would be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic pattern for the molecular ion:

An M⁺ peak (containing two ³⁵Cl atoms).

An [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl atom), with an intensity of about 65% of the M⁺ peak.

An [M+4]⁺ peak (containing two ³⁷Cl atoms), with an intensity of about 10% of the M⁺ peak.

The fragmentation pattern would likely involve the cleavage of the C-Cl bond or the entire chloromethyl group.

Table 3: Predicted Significant Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Formation Pathway |

|---|---|---|

| 224/226/228 | [C₁₂H₁₀Cl₂]⁺ | Molecular Ion (M⁺) |

| 189/191 | [C₁₂H₁₀Cl]⁺ | Loss of a Chlorine radical (•Cl) |

| 175/177 | [C₁₂H₉Cl₂]⁺ | Loss of a Hydrogen radical (•H) |

| 141 | [C₁₁H₉]⁺ | Loss of a Chloromethyl radical (•CH₂Cl) from the [C₁₂H₁₀Cl]⁺ fragment |

UV-Vis Spectroscopy in Host-Guest Systems

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π-π* transitions in aromatic systems like naphthalene. While this compound possesses a naphthalene chromophore that absorbs in the UV region, specific research detailing its use as a guest molecule in host-guest complexation studies analyzed by UV-Vis spectroscopy was not found in the searched literature.

In a hypothetical host-guest system, the inclusion of the this compound guest into a host molecule (e.g., a cyclophane or a calixarene) could lead to changes in its UV-Vis absorption spectrum. These changes, such as a shift in the absorption maximum (bathochromic or hypsochromic shift) or a change in molar absorptivity (hyperchromic or hypochromic effect), would provide evidence of complex formation and could be used to determine association constants and study the electronic interactions between the host and guest.

Computational Chemistry for Mechanistic and Structural Understanding

Computational chemistry serves as a powerful complement to experimental work, offering deep insights into molecular structure, stability, and electronic properties that can be difficult to probe through experimentation alone.

For this compound, DFT calculations would typically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles. This can reveal steric strain or non-covalent interactions.

Calculate Electronic Properties: Predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.

Simulate Spectroscopic Data: Calculate theoretical vibrational frequencies (IR and Raman spectra) which can be compared with experimental spectra to aid in peak assignments. Theoretical NMR chemical shifts can also be computed to support experimental findings.

Map Electrostatic Potential: Generate an electrostatic potential map to visualize the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack.

These computational insights are crucial for understanding the reactivity of this compound and for designing new materials and synthetic pathways.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of this compound. While specific MD studies on this isomer are not extensively documented in publicly available literature, the methodology for such simulations is well-established, drawing from research on related aromatic hydrocarbons like naphthalene and anthracene. aip.org

A typical all-atom MD simulation of this compound in either a crystalline or solvated state would be constructed to understand its structural and dynamic properties. The choice of a force field is critical for the accuracy of these simulations. Force fields like OPLS (Optimized Potentials for Liquid Simulations), which have been successfully applied to simulations of small aromatic molecules, would be a suitable choice. aip.org These force fields have demonstrated transferability to other polyacenes, suggesting their applicability to substituted naphthalenes. aip.org

The simulation would begin by defining the initial coordinates of the atoms in a simulation box, which could contain a single molecule to study its conformational dynamics or multiple molecules to investigate intermolecular interactions and aggregation behavior. The system would then be subjected to energy minimization to remove any unfavorable atomic clashes. Following this, the system would be gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state.

Key parameters that can be extracted from such simulations include:

Conformational Analysis: The flexibility of the chloromethyl groups relative to the rigid naphthalene core can be assessed by monitoring the dihedral angles. This provides insight into the range of accessible conformations in different environments.

Intermolecular Interactions: In a condensed phase simulation, the radial distribution functions between different parts of the molecules can reveal how they pack together. For instance, π-π stacking interactions between the naphthalene rings can be quantified.

Solvation Structure: When simulated in a solvent, the distribution of solvent molecules around the solute can be analyzed to understand solvation shells and the solubility characteristics of the compound.

Transport Properties: From the simulation trajectory, it is possible to calculate transport properties such as the diffusion coefficient, which is crucial for understanding its behavior in solution.

Molecular dynamics simulations on related clay mineral systems have been used to understand the adsorption behavior of naphthalene, highlighting the importance of van der Waals and electrostatic forces in these interactions. mdpi.com Similar approaches could be employed to study the interaction of this compound with various surfaces and materials.

| Simulation Parameter | Typical Value/Method | Significance |

| Force Field | OPLS-AA (All-Atom) | Accurately describes the intra- and intermolecular forces. |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates conditions of constant temperature and pressure. |

| Temperature | 298 K (Room Temperature) | To study behavior under standard conditions. |

| Simulation Time | Nanoseconds to Microseconds | To capture relevant molecular motions and interactions. |

Prediction of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for predicting the reactivity and selectivity of this compound in chemical reactions. These predictions are vital for designing synthetic routes and understanding reaction mechanisms.

The reactivity of this compound is primarily centered around two regions: the chloromethyl groups and the naphthalene ring system.

Reactivity of the Chloromethyl Groups:

The chloromethyl groups are susceptible to nucleophilic substitution reactions, where the chloride ion is replaced by a nucleophile. The mechanism of such reactions for benzyl (B1604629) chlorides can be studied using DFT calculations. documentsdelivered.comacs.orgresearchgate.net These studies often investigate the energetics of either a stepwise (SN1-like) or a concerted (SN2-like) pathway.

In a stepwise mechanism, the rate-determining step is the formation of a benzylic carbocation intermediate. The stability of this carbocation is a key indicator of reactivity. For this compound, DFT calculations can be used to determine the energy required to form the 1-(chloromethyl)-5-(methyl cation)naphthalene intermediate. The electron-donating or -withdrawing nature of substituents on the aromatic ring significantly influences the stability of such carbocations. nih.gov

Reactivity of the Naphthalene Ring:

The naphthalene ring can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the two chloromethyl groups. While the chloromethyl group is generally considered to be weakly deactivating and ortho-, para-directing in benzene (B151609) systems, its effect on the naphthalene ring system is more complex.

Computational methods can predict the most likely sites for electrophilic attack by calculating the energies of the σ-complex (or Wheland) intermediates formed when an electrophile attacks different positions on the naphthalene ring. nih.gov The position that leads to the most stable intermediate is generally the preferred site of reaction. For this compound, the most activated positions for electrophilic attack would be the peri-positions (4 and 8) and the ortho-positions (2 and 6). DFT calculations of the σ-complex stabilities would provide a quantitative prediction of the major product isomer.

Furthermore, modern approaches combine machine learning with quantum mechanical descriptors to predict regioselectivity in aromatic functionalization reactions with high accuracy. mit.edumit.edu Such models, trained on large datasets of reactions, could potentially be applied to predict the outcomes of reactions involving this compound.

| Reaction Type | Key Computational Metric | Predicted Outcome |

| Nucleophilic Substitution | Stability of the benzylic carbocation intermediate | High reactivity at the chloromethyl positions. |

| Electrophilic Aromatic Substitution | Relative energies of σ-complex intermediates | Preferential substitution at positions 4, 8, 2, and 6. |

The study of sequential nucleophilic substitution on substituted naphthalenes has shown that reaction conditions can significantly influence regioselectivity, a phenomenon that can be rationalized through computational analysis of reaction intermediates. nih.gov

Advanced Characterization of Naphthalene Based Materials

Thermal Analysis (e.g., DSC, TGA) in Polymeric Systems

Thermal analysis techniques are fundamental in determining the operational temperature range and stability of polymeric materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly crucial for characterizing naphthalene-based polymers.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For naphthalene-based polymers, the rigid structure of the naphthalene (B1677914) unit typically leads to a significant increase in the glass transition temperature compared to their benzene-based counterparts.

For instance, studies on polyesters engineered with naphthalene units show a notable elevation in Tg to above 100°C. rsc.org In one specific case, a semicrystalline poly(ether ketone) derived from 2,6-dihydroxynaphthalene (B47133) exhibited a high glass transition temperature (onset) of 168°C and a melting point of 406°C, demonstrating excellent thermal stability. acs.org Similarly, copolyesters containing 2,6-naphthalenedicarboxylic acid show improved glass transition temperatures. researchgate.net The presence of the bulky, rigid naphthalene group restricts the rotational freedom of the polymer chains, thus requiring more thermal energy for the onset of segmental motion, which defines the glass transition.

Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is heated at a constant rate. This technique provides critical information about the thermal stability and decomposition profile of a polymer. Naphthalene-based polymers generally exhibit high thermal stability. For example, naphthalene diimide bithiophene copolymers have been shown to be thermally stable up to 400°C. acs.org TGA results for naphthalene-engineered polyesters also indicate high decomposition temperatures, a desirable attribute for materials intended for high-temperature applications. bohrium.com

The following table summarizes representative thermal properties of various naphthalene-based polymers, illustrating the impact of the naphthalene moiety.

| Polymer Type | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Decomposition Temp. (Td, 5% weight loss) |

| Naphthalene-Engineered Polyester bohrium.com | > 100°C | Varies (semi-crystalline) | ~300-350°C |

| Naphthalene-Based Poly(ether ketone) acs.org | 168°C | 406°C | > 500°C |

| Naphthalene Diimide Bithiophene Copolymer acs.org | Not reported | Not observed | ~400°C |

| Poly(ethylene naphthalate) (PEN) researchgate.net | ~120°C | ~265°C | ~410°C |

Morphological Characterization (e.g., X-ray Diffraction, POM)

The morphology of a polymer, which describes the arrangement and ordering of its chains, profoundly influences its physical and mechanical properties. X-ray Diffraction (XRD) and Polarized Optical Microscopy (POM) are powerful tools for probing the morphological features of naphthalene-based polymers.

X-ray Diffraction (XRD) is the primary technique used to determine the degree of crystallinity in a polymer. thermofisher.com It distinguishes between ordered crystalline regions, which produce sharp diffraction peaks, and disordered amorphous regions, which result in a broad halo. wikipedia.org For semicrystalline naphthalene-based polymers, XRD can be used to identify the crystal structure (e.g., unit cell dimensions) and monitor how crystallinity changes with processing conditions like annealing or stretching. researchgate.net

A detailed structural analysis of a naphthalene-based aromatic poly(ether ketone) using X-ray powder data allowed for the determination of its crystal structure. acs.org The study found a fully ordered, monoclinic space group with two chains per unit cell, a level of detail crucial for understanding packing efficiency and its relation to material properties. acs.org Similarly, XRD studies on poly(ethylene-2,6-naphthalate) (PEN) have been used to characterize the stress-induced crystallization into its triclinic alpha-polymorph upon orientation. researchgate.net

Polarized Optical Microscopy (POM) utilizes polarized light to investigate the texture and optical anisotropy of materials. nasa.gov It is particularly useful for observing the supermolecular structures, such as spherulites, that form when semicrystalline polymers are cooled from a melt. fsu.edu The size, shape, and number of spherulites can significantly impact the mechanical and optical properties of the material. In naphthalene-containing polymers, POM can reveal how the rigid naphthalene units influence the nucleation and growth of crystalline domains. fsu.eduiop.kiev.ua The technique provides a visual representation of the morphology, complementing the quantitative data obtained from XRD. fsu.edu

The table below outlines the type of information obtained from morphological characterization of naphthalene-based polymers.

| Technique | Information Obtained | Relevance to Naphthalene-Based Polymers |

| X-ray Diffraction (XRD) | - Degree of crystallinity- Crystal structure and unit cell parameters- Identification of polymorphs- Crystallite size | The planar naphthalene units can promote ordered chain packing, leading to high crystallinity, which is quantifiable by XRD. acs.orgresearchgate.net |

| Polarized Optical Microscopy (POM) | - Spherulitic morphology- Observation of liquid crystalline phases- Identification of anisotropic domains | Visualizes the effect of the rigid naphthalene backbone on crystallization kinetics and the formation of supermolecular structures. fsu.eduiop.kiev.ua |

Mechanical Properties of Polymeric Materials

The mechanical properties of a polymer dictate its suitability for structural applications. The inclusion of the 1,5-naphthalene unit, due to its rigid and robust nature, is an effective strategy for enhancing the mechanical performance of polymers. Key mechanical properties include tensile strength, modulus (stiffness), and toughness.

The rigid naphthalene backbone significantly stiffens the polymer chains, often leading to high tensile strength and modulus. For example, polyester-based coatings that incorporate rigid aromatic rings demonstrate significantly enhanced mechanical strength and hardness. mdpi.com Aromatic polyamides, a class of polymers that can include naphthalene moieties, are known for their high tensile strength, flexural strength, and excellent wear resistance. scienceinfo.com

Research on naphthalene-engineered polyesters has shown that the mechanical properties can be precisely controlled. rsc.org By adjusting the comonomer ratios in copolymerization, materials can be designed with properties ranging from brittle to ductile, with some copolymers achieving performance comparable to commercial plastics like low-density polyethylene (B3416737) (LDPE). bohrium.com This tunability is a key advantage, allowing for the creation of materials tailored to specific applications. The strong intermolecular forces associated with the aromatic naphthalene rings contribute to improved load-bearing capabilities and resistance to deformation.

The following data table provides a summary of the expected influence of naphthalene units on the mechanical properties of polymeric materials.

| Mechanical Property | Influence of Naphthalene Moiety | Typical Findings in Naphthalene-Based Polymers |

| Tensile Strength | Increases due to enhanced intermolecular forces and chain rigidity. | High strength is a characteristic feature, making them suitable for fibers and films. scienceinfo.com |

| Young's Modulus (Stiffness) | Increases significantly due to the rigid nature of the naphthalene ring. | Materials are generally stiff and resistant to elastic deformation. mdpi.com |

| Flexibility/Ductility | Can be reduced in homopolymers, leading to brittleness. | Copolymerization can be used to introduce flexible segments and tune the material from brittle to ductile. bohrium.com |

| Hardness | Increases due to the rigid aromatic structure. | Enhanced surface hardness and scratch resistance are often observed. mdpi.com |

Q & A

Basic Questions

Q. What established synthetic methodologies are used to prepare 1,5-Bis(chloromethyl)naphthalene, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or halogenation of naphthalene derivatives. For example, chloromethylation of naphthalene precursors using chloromethylating agents (e.g., paraformaldehyde and HCl in the presence of ZnCl₂) under controlled temperatures (60–80°C) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. acetic acid), and catalyst loading. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction resolves the compound’s stereochemistry and bond angles, as demonstrated in naphthalene derivatives (e.g., bis(3-methylanilinium) naphthalene-1,5-disulfonate) .

- ¹H/¹³C NMR identifies proton environments and chlorine substitution patterns.

- UV-Vis and fluorescence spectroscopy characterize electronic transitions, with shifts in absorption/emission peaks indicating conjugation effects .

Advanced Research Questions

Q. How can experimental designs mitigate bias in toxicological studies of this compound?

- Methodological Answer : Follow the OHAT Risk of Bias Tool , which evaluates:

- Randomization of dosing (e.g., ensuring equal distribution of exposure levels across test groups) .

- Blinding of researchers during outcome assessment to prevent detection bias .

- Completeness of data reporting (e.g., attrition rates, exclusion criteria) using templates like Table C-6 for human-controlled studies or Table C-7 for animal experiments .

- Studies are classified into risk tiers (e.g., "definitely low risk" vs. "probably high risk") based on explicit reporting .

Q. What analytical approaches are used to assess environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Environmental monitoring : Measure partitioning coefficients (log K₀w, log Kₒc) to predict mobility in soil/water systems .

- Degradation studies : Use OECD Test Guideline 307 for aerobic soil degradation, tracking metabolites via GC-MS. Hydrolysis rates are tested at varying pH levels (e.g., pH 4–9) .

- Biomonitoring : Analyze occupational exposure via urinary metabolites (e.g., chloromethyl-naphthol conjugates) using LC-MS/MS .

Q. How can contradictory toxicity data for this compound across studies be systematically resolved?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies (e.g., oral vs. inhalation exposure routes) while controlling for variables like dose duration (Table B-1 inclusion criteria) .

- Risk of bias assessment : Assign studies to tiers (e.g., Tier 1: low bias; Tier 3: high bias) using Table C-21 frameworks. Discard Tier 3 studies from conclusive analyses .

- Dose-response modeling : Apply benchmark dose (BMD) software to reconcile discrepancies in NOAEL/LOAEL values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.